

Benchmarking Caffeic acid-pYEEIE TFA against known small molecule Lck inhibitors.

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

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A Comparative Guide to Caffeic Acid-pYEEIE TFA and Small Molecule Lck Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of **Caffeic acid-pYEEIE TFA** against a selection of well-characterized small molecule inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway and a key target in immunology and oncology research. This document offers an objective comparison of their biochemical potency, cellular activity, and mode of action, supported by experimental data from publicly available literature.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in initiating T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates key downstream targets, leading to T-cell activation, proliferation, and cytokine release. Dysregulation of Lck activity is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting Lck have been a major focus of drug discovery efforts. This guide evaluates **Caffeic acid-pYEEIE TFA**, a novel inhibitor targeting the Lck SH2 domain, in the context of established ATP-competitive Lck inhibitors.

Data Presentation: Comparative Analysis of Lck Inhibitors

The following tables summarize the quantitative data for **Caffeic acid-pYEEIE TFA** and known small molecule Lck inhibitors. It is important to note that while the small molecules listed are ATP-competitive inhibitors of the Lck kinase domain, **Caffeic acid-pYEEIE TFA** is reported to exhibit high-affinity binding to the Lck SH2 domain, a regulatory domain crucial for Lck's function and localization.

Table 1: Biochemical Potency of Lck Inhibitors

Compound	Target Domain	IC50 (nM)	Binding Affinity (Kd) (nM)	Notes
Caffeic acid-pYEEIE TFA	Lck SH2	Not Available	39.8[1]	High-affinity binder to the regulatory SH2 domain. The reported Kd is for a fluorescent peptide containing the pYEEIP sequence.
Dasatinib	Lck Kinase	<1.1[2]	-	Potent, multi-targeted inhibitor of Src and Abl kinases.
Saracatinib (AZD0530)	Lck Kinase	<4 - 10[3][4][5]	-	Potent inhibitor of Src family kinases.
PP2	Lck Kinase	4[6][7][8]	-	Selective inhibitor of Src family kinases.
A-770041	Lck Kinase	147	-	Selective and orally active Lck inhibitor.

Table 2: Cellular Activity of Lck Inhibitors

Compound	Cell-Based Assay	Cell Type	EC50 / IC50 (μM)
Caffeic acid phenethyl ester (CAPE)	T-cell Activation Inhibition	Human T-cells	Not specified, but inhibits T-cell activation
Dasatinib	T-cell Proliferation	Human T-cells	0.0028
Saracatinib (AZD0530)	Antiproliferative Activity	Various Cancer Cell Lines	0.2 - 10 ^[4]
PP2	Anti-CD3 Stimulated Tyrosine Phosphorylation	Human T-cells	0.6 ^[7]
A-770041	Anti-CD3 Induced IL-2 Production	Human Whole Blood	0.08

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Lck Kinase Activity Assay (Biochemical)

This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP formed from a kinase reaction.

Materials:

- Recombinant Lck enzyme
- Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
- Substrate (e.g., a suitable tyrosine-containing peptide)
- ATP
- Test inhibitors (including **Caffeic acid-pYEEIE TFA** and known inhibitors)

- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of the test inhibitors in DMSO.
- In a 384-well plate, add 1 µL of each inhibitor dilution. Include a DMSO-only control.
- Add 2 µL of recombinant Lck enzyme solution to each well.
- Add 2 µL of a substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Lck SH2 Domain Binding Assay (Biochemical)

This protocol describes a fluorescence-based binding assay to determine the affinity of compounds for the Lck SH2 domain.

Materials:

- Recombinant GST-Lck-SH2 domain protein
- Fluorescently labeled phosphotyrosyl (pY) peptide with the pYEEI consensus sequence (e.g., FTATEC(AANS)QpYEEIP)[[1](#)]

- Test compounds (e.g., **Caffeic acid-pYEEIE TFA**)
- Binding buffer
- Fluorometer

Procedure:

- Determine the optimal concentration of the fluorescent peptide by titrating it against a fixed concentration of the Lck SH2 domain and measuring the change in fluorescence intensity.
- For competitive binding assays, incubate a fixed concentration of the Lck SH2 domain and the fluorescent peptide with varying concentrations of the test compound.
- Measure the fluorescence intensity after reaching equilibrium.
- The decrease in fluorescence indicates the displacement of the fluorescent peptide by the test compound.
- Calculate the binding affinity (K_d) by fitting the data to a suitable binding model.[\[1\]](#)

Cellular Lck Phosphorylation Assay

This assay measures the inhibition of Lck autophosphorylation in a cellular context.

Materials:

- T-cell line (e.g., Jurkat)
- Cell culture medium and supplements
- Stimulating agent (e.g., anti-CD3/CD28 antibodies)
- Test inhibitors
- Lysis buffer
- Antibodies: anti-phospho-Lck (Tyr394) and total Lck antibody

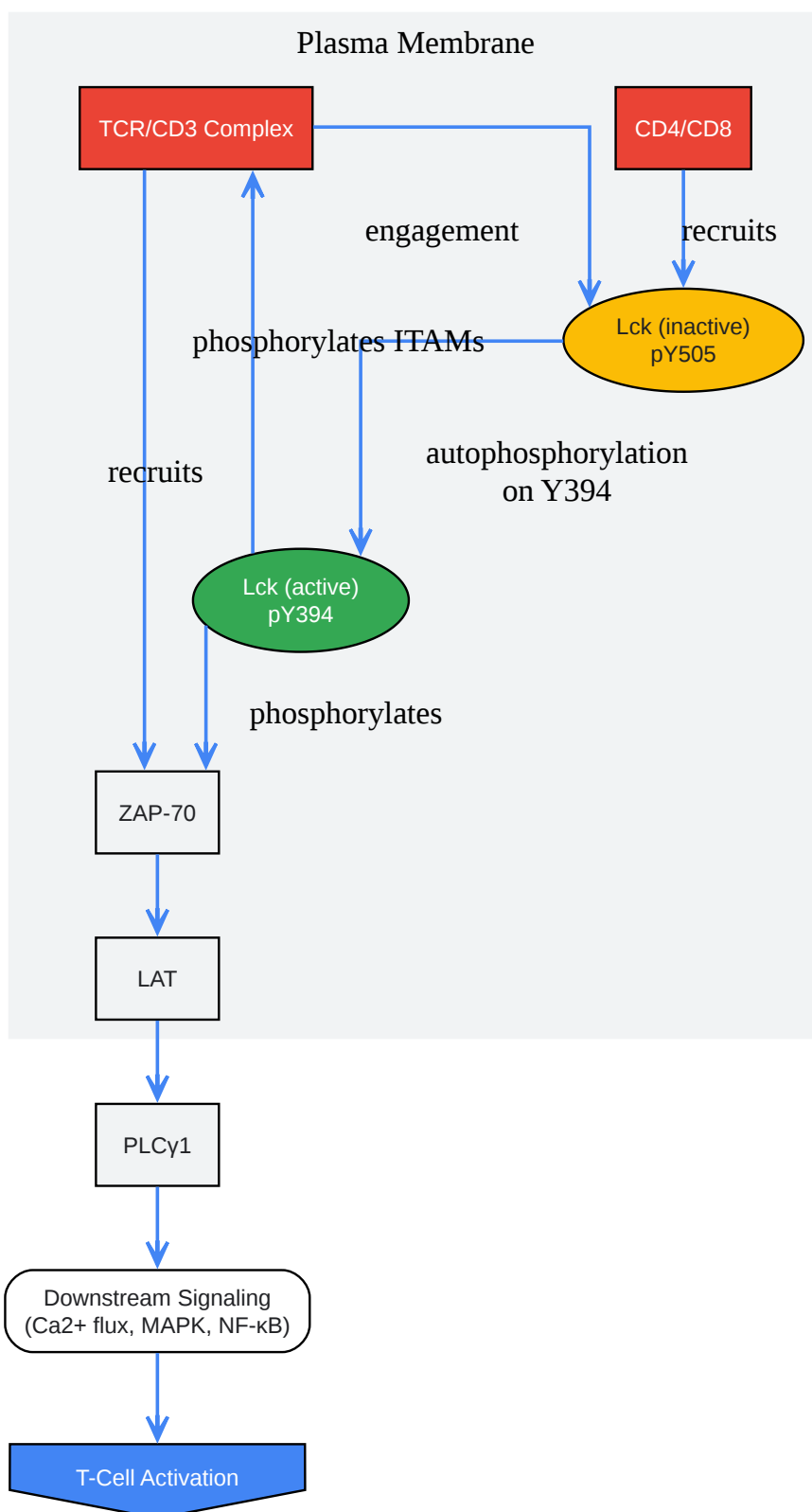
- Western blotting reagents and equipment

Procedure:

- Culture Jurkat T-cells to the desired density.
- Pre-incubate the cells with various concentrations of the test inhibitors for a specified time.
- Stimulate the cells with anti-CD3/CD28 antibodies to induce Lck activation.
- Lyse the cells and collect the protein extracts.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with anti-phospho-Lck (Tyr394) antibody to detect the activated form of Lck.
- Strip and re-probe the membrane with an antibody against total Lck for normalization.
- Quantify the band intensities to determine the extent of inhibition of Lck phosphorylation.

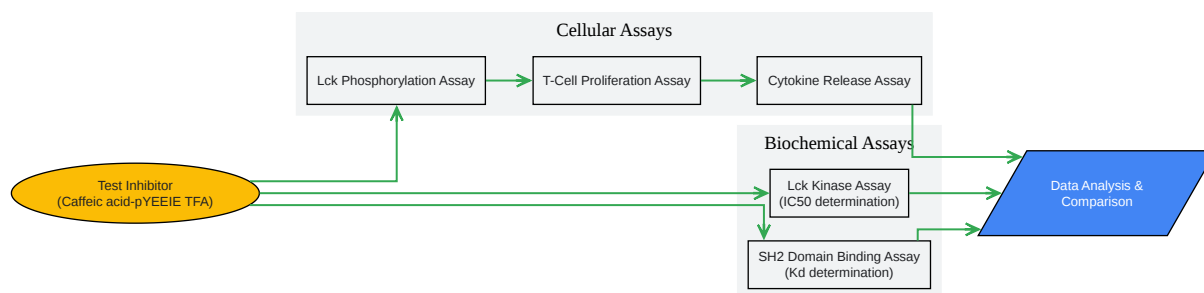
Mandatory Visualizations

The following diagrams illustrate key concepts related to Lck signaling and experimental workflows.



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Caption: The Lck signaling pathway upon T-cell receptor (TCR) engagement.



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Caption: A typical experimental workflow for benchmarking Lck inhibitors.

Conclusion

This comparative guide provides a framework for evaluating **Caffeic acid-pYEEIE TFA** against known small molecule Lck inhibitors. While direct kinase inhibition data for **Caffeic acid-pYEEIE TFA** is not publicly available, its high-affinity binding to the Lck SH2 domain suggests a distinct mechanism of action compared to the ATP-competitive inhibitors. The provided data and experimental protocols offer a foundation for researchers to conduct their own benchmarking studies and further elucidate the therapeutic potential of targeting different domains of the Lck protein. The distinct mode of action of **Caffeic acid-pYEEIE TFA** may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. Further cellular and in vivo studies are warranted to fully understand its immunomodulatory effects.

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